3-Methyl-1H-naphtho[2,1-b]pyran-1-one
Description
3-Methyl-1H-naphtho[2,1-b]pyran-1-one is a fused heterocyclic compound featuring a naphthalene core linked to a pyran-1-one moiety with a methyl substituent at the 3-position. Its structure combines aromatic and lactone functionalities, making it a subject of interest in synthetic chemistry and materials science.
Key physicochemical properties include:
- UV-Vis Absorption: Analogous compounds exhibit strong absorption in the 260–285 nm range (e.g., λmax = 274–285 nm in methanol), attributed to π→π* transitions in the conjugated naphthopyran system .
- Thermal Stability: Melting points for methyl-substituted derivatives range from 160–196°C, influenced by substituent position and crystallinity .
Properties
Molecular Formula |
C14H10O2 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-methylbenzo[f]chromen-1-one |
InChI |
InChI=1S/C14H10O2/c1-9-8-12(15)14-11-5-3-2-4-10(11)6-7-13(14)16-9/h2-8H,1H3 |
InChI Key |
SABIKCKVFBNFFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-naphtho[2,1-b]pyran-1-one typically involves the cyclocondensation of 2-hydroxy-1-naphthaldehyde with various acetic acids in the presence of a catalyst. One common method involves using DCC (dicyclohexylcarbodiimide) and DMSO (dimethyl sulfoxide) under microwave or conventional heating . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of 3-Methyl-1H-naphtho[2,1-b]pyran-1-one often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yield. The choice of solvents and catalysts can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-naphtho[2,1-b]pyran-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: Alcohols or alkanes are the typical products.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-Methyl-1H-naphtho[2,1-b]pyran-1-one has a wide range of applications in scientific research:
Chemistry: Used as a photochromic material in the study of light-induced reactions.
Biology: Investigated for its potential as a DNA-PK and topoisomerase II inhibitor.
Medicine: Explored for its anti-inflammatory, antibiotic, and anticancer properties.
Industry: Utilized in the production of photochromic lenses and other smart materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1H-naphtho[2,1-b]pyran-1-one involves its ability to undergo a ring-opening reaction upon exposure to light, leading to the formation of intensely colored merocyanine dyes . This photoinduced reaction is reversible, making it useful in applications requiring color change upon light exposure. The compound interacts with molecular targets such as DNA-PK and topoisomerase II, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The biological and physicochemical properties of naphthopyrans are highly sensitive to substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Substituent and Physical Property Comparison
Key Observations :
- Substituent Position : Para-substituted aryl groups (e.g., 4’-methylphenyl in Compound 4) increase melting points compared to meta-substituted analogs (Compound 3: 195–196°C vs. 162°C) due to enhanced symmetry and packing efficiency .
- Electron-Withdrawing Groups : Chlorine substituents (Compound 9) reduce λmax to 261 nm, likely due to decreased conjugation efficiency .
Key Observations :
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